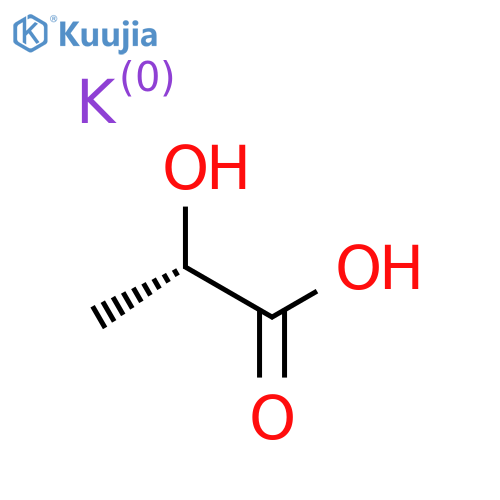Cas no 85895-78-9 (Potassium lactate)

Potassium lactate structure
商品名:Potassium lactate
Potassium lactate 化学的及び物理的性質
名前と識別子
-
- potassium lactate
- Propanoic acid, 2-hydroxy-, monopotassium salt
- potassium L-lactate solution
- GR POTASSIUM L-LACTATE SOLUTION
- Potassium L-lactate
- Potassium (S)-lactate
- L-Lactic acid potassium salt
- Monopotassium lactate
- Potassium DL-lactate
- Lactic acid, potassium salt
- Conclyte K
- Monopotassium 2-hydroxypropanoate
- PotassiumL-lactate
- Lactic acid, monopotassium salt
- Potassium alpha-hydroxypropionate
- Monopotassium 2-hydroxypropanoate acid
- potassium 2-hydroxypropanoate
- C3H5O3.K
- 276897E67U
- C3H5KO3
- KSC492A8D
- Propanoic acid, 2-hydroxy-, potass
- Propanoic acid, 2-hydroxy-, monopotassium salt, (2S)- (9CI)
- (S)-2-Hydroxypropionic acid potassium salt
- HiPure P Plus
- Purasal HiPure P Plus
- L-Potassium lactate
- Propanoic acid, 2-hydroxy-, monopotassium salt, (S)-
- Q27276669
- Potassium (S)-2-hydroxypropanoate
- UNII-DY5YM0QKQ0
- potassium-l-2-hydroxy-propionate
- F71189
- potassium;(2S)-2-hydroxypropanoate
- PHZLMBHDXVLRIX-DKWTVANSSA-M
- NIOSH/OD5675200
- 60% in water
- W-104074
- Lactic acid, monopotassium salt, L-
- Potassium lactate, L-
- Potassium (S)-2-hydroxypropanoate 60% in water
- EINECS 288-752-8
- NS00092763
- DTXSID7074379
- OD56752000
- DY5YM0QKQ0
- 85895-78-9
- Propanoic acid, 2-hydroxy-, monopotassium salt, (2S)-
- Propanoic acid, 2-hydroxy-, potassium salt (1:1), (2S)-
- Potassium lactate
-
- MDL: MFCD00080809
- インチ: 1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1
- InChIKey: BYPIKLIXBPMDBY-DKWTVANSSA-N
- ほほえんだ: [C@H](O)(C)C(=O)O.[K]
計算された属性
- せいみつぶんしりょう: 127.98800
- どういたいしつりょう: 127.988
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 63.2
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: No data available
- ふってん: 227.6 ºC at 760 mmHg
- フラッシュポイント: 109.9 ºC
- PH値: 6.5-8.5
- PSA: 60.36000
- LogP: -1.88290
- じょうきあつ: No data available
Potassium lactate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:1
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Potassium lactate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A476988-1kg |
Potassium (S)-2-hydroxypropanoate |
85895-78-9 | 60% in water | 1kg |
$100.0 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P45490-250ml |
L-Lactic Acid Potassium Salt |
85895-78-9 | 250ml |
¥199.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816505-5L |
Potassium L-lactate solution |
85895-78-9 | 60% | 5L |
1,750.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0110690023- 500ml(玻瓶) |
Potassium lactate |
85895-78-9 | 500ml |
¥ 199.1 | 2021-05-18 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0110690023-500ml |
Potassium lactate |
85895-78-9 | 500ml |
¥ 199.1 | 2024-07-20 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 60389-250ML-F |
Potassium lactate |
85895-78-9 | ~60%, suitable for microbiology | 250ML |
383.92 | 2021-05-21 | |
| Aaron | AR00IM95-1000g |
Propanoic acid, 2-hydroxy-, monopotassium salt, (S)- |
85895-78-9 | 60% | 1000g |
$60.00 | 2023-12-15 | |
| A2B Chem LLC | AI67549-25g |
Propanoic acid, 2-hydroxy-, monopotassium salt, (S)- |
85895-78-9 | 60% in water | 25g |
$6.00 | 2024-04-19 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0110690023-500ml(玻瓶) |
Potassium lactate |
85895-78-9 | 500ml(玻瓶) |
¥ 199.1 | 2023-09-15 | ||
| Aaron | AR00IM95-100g |
Propanoic acid, 2-hydroxy-, monopotassium salt, (S)- |
85895-78-9 | 60% | 100g |
$14.00 | 2025-02-13 |
Potassium lactate 関連文献
-
Salah Abdelrazig,Laudina Safo,Graham A. Rance,Michael W. Fay,Eirini Theodosiou,Paul D. Topham,Dong-Hyun Kim,Alfred Fernández-Castané RSC Adv. 2020 10 32548
-
2. XXVI.—The influence of molybdenum and tungsten trioxides on the specific rotations of l-lactic acid and potassium l-lactateGeorge Gerald Henderson,James Prentice J. Chem. Soc. Trans. 1903 83 259
-
Xiang Li,Wenjuan Zhang,Shunli Xue,Sizhou Lai,Jun Li,Hong Chen,Zhenhong Liu,Gang Xue Green Chem. 2017 19 928
-
4. Index of authors' names, 1903
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85895-78-9)L-乳酸钾

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ